CGS 21680 Hydrochloride

A2A receptor Selectivity Binding affinity

Researchers studying adenosine receptor pharmacology face compound cross-reactivity that invalidates data. CGS 21680 HCl solves this with defined selectivity. - A2A Ki: 27 nM; A1 Ki: 290 nM; A3 Ki: 88.8 µM (high A2A selectivity) - Validated in TBI, cardiovascular (coronary vasodilation), arthritis, and Huntington's disease models - Reliable tool for neuroprotection & inflammation studies Immediate availability for reproducible in vitro/in vivo work.

Molecular Formula C23-H29-N7-O6
Molecular Weight 499.5 g/mol
CAS No. 124182-57-6
Cat. No. B1663377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS 21680 Hydrochloride
CAS124182-57-6
Synonyms3-[4-[2-[[6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-                              2-yl]amino]ethyl]phenyl]propanoic acid Hydrochloride
Molecular FormulaC23-H29-N7-O6
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O
InChIInChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1
InChIKeyPAOANWZGLPPROA-RQXXJAGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CGS-21680 Hydrochloride: A2A Receptor Agonist Profile


CGS-21680 hydrochloride (CAS 124182-57-6) is a potent and selective adenosine A2A receptor agonist with a binding affinity (Ki) of 27 nM at the A2A receptor subtype . This compound exhibits high selectivity for the A2A receptor over A1 (Ki = 290 nM) and A3 (Ki = 88.8 µM) receptors [1]. CGS-21680 hydrochloride is a xanthine derivative that acts as a key tool compound for studying A2A receptor-mediated signaling pathways in neuroprotection, inflammation, and cardiovascular function .

Target engagement A2A adenosine receptor pathway studies Reported Ki 27 nM at A2A subtype
Selectivity context A2A-preferring agonist over A1 and A3 Supports A2A-focused signaling experiments
Study design Acute receptor activation protocols Rapid clearance profile reported in rat model
Formulation fit DMSO or cyclodextrin-based vehicles Reported solubility >10 mg/mL in DMSO

CGS-21680 Hydrochloride: Substitution Limitations


Adenosine receptor agonists exhibit widely divergent selectivity profiles and pharmacokinetic properties, making them non-interchangeable in research applications. While compounds such as NECA and CPA also target adenosine receptors, their off-target effects and distinct in vivo behaviors can confound experimental outcomes [1]. CGS-21680 hydrochloride's unique selectivity ratio and established pharmacokinetic parameters provide a defined baseline for reproducible studies, whereas generic substitution introduces uncontrolled variables that compromise data interpretability [2].

Risk factor CGS-21680 hydrochloride Non-selective agonists like NECA may activate A1 and A3 receptors, confounding A2A-specific endpoint interpretation.
Risk factor CGS-21680 hydrochloride Longer-acting A2A agonists may shift temporal receptor activation profiles, altering model-response context.
Risk factor CGS-21680 hydrochloride Generic substitution without verified solubility data may introduce vehicle-related artifacts in vivo.

CGS-21680 Hydrochloride: Quantitative Comparison


A2A Receptor Selectivity vs. NECA

CGS-21680 demonstrates superior A2A receptor selectivity compared to the non-selective agonist NECA. In a direct comparison of binding affinities for adenosine receptor subtypes, CGS-21680 exhibits a Ki of 27 nM at A2A, 290 nM at A1, 67 nM at A3, and 88,800 nM at A2B, whereas NECA shows Ki values of 20 nM at A2A, 14 nM at A1, 6.2 nM at A3, and 2,400 nM at A2B [1]. This yields an A2A/A1 selectivity ratio of 10.7 for CGS-21680 versus 1.4 for NECA.

A2A selectivity vs. NECA
Head-to-head
A2A/A1 selectivity ratio: CGS-21680 = 10.7 vs. NECA = 1.4 (7.6-fold higher selectivity)
Supports A2A-specific pathway interpretation by reducing A1-mediated confounding.
Rat striatal membrane binding assay context.
A2A receptor Selectivity Binding affinity

Pharmacokinetic Profile: Rapid Clearance

Following an intravenous dose of 0.3 mg/kg in rats, CGS-21680 exhibits biphasic elimination with a distribution half-life of 1.8 minutes and an elimination half-life of 15 minutes [1]. The compound has low oral bioavailability of approximately 1.4% and a moderate plasma clearance of 0.83 L/kg/h [2]. This rapid clearance profile is a defining characteristic that distinguishes CGS-21680 from newer, longer-acting A2A agonists developed for therapeutic use.

Pharmacokinetic profile
Class-level
Elimination half-life: 15 min (IV, 0.3 mg/kg in rat)
Indicates rapid clearance suitable for acute activation study design.
Bioavailability approx. 1.4%; data to verify for other models.
Pharmacokinetics Half-life Bioavailability

Solubility & Formulation Profile

CGS-21680 hydrochloride hydrate is soluble in DMSO at >10 mg/mL and in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 20 mg/mL . These solubility characteristics are essential for preparing stock solutions and in vivo formulations, ensuring consistent dosing in preclinical studies. In contrast, many other adenosine agonists have limited aqueous solubility, requiring specialized vehicles that may confound experimental outcomes.

Solubility profile
Data to verify
>10 mg/mL in DMSO; 20 mg/mL in 45% aqueous HP-β-CD
Supports reproducible stock solution preparation for preclinical assays.
Source-specific review; confirm under experimental conditions.
Solubility Formulation DMSO

CGS-21680 Hydrochloride: Research Applications


Neuroprotection in Traumatic Brain Injury Models

CGS-21680 hydrochloride is utilized in traumatic brain injury (TBI) models to investigate A2A receptor-mediated neuroprotection. In a mouse TBI model, co-administration of CGS-21680 with oxaloacetate significantly reduced neurological deficits, brain edema, and inflammatory cytokine levels (IL-1β and TNF-α) compared to single-agent treatments [1]. This combination therapy highlights the compound's role in modulating glutamate metabolism and neuroinflammation.

Myocardial Perfusion Imaging

CGS-21680 hydrochloride is employed in cardiovascular research to induce near-maximum coronary vasodilation for myocardial perfusion imaging [2]. The compound's selective A2A receptor activation enables the detection of coronary artery disease without the non-specific effects associated with less selective agonists. This application is supported by patent literature demonstrating its utility in scintigraphy and contrast echocardiography.

Inflammation & Autoimmune Disease Models

In models of collagen-induced arthritis, CGS-21680 hydrochloride exerts anti-inflammatory effects and ameliorates tissue damage [3]. Additionally, it reduces CCR7 protein expression in THP1 macrophages, indicating its potential in modulating immune cell trafficking and inflammation. These properties make it a valuable tool for studying A2A receptor signaling in chronic inflammatory conditions.

Parkinson’s & Huntington’s Disease Models

CGS-21680 hydrochloride has demonstrated efficacy in delaying motor performance deterioration and preventing brain weight loss in a murine model of Huntington's disease [4]. Its neuroprotective effects are also studied in Parkinson's disease contexts, where A2A receptor activation may modulate dopaminergic neurotransmission.

Application
Selection Property
Validation Focus
Traumatic brain injury model research
A2A-mediated neuroinflammation modulation
Cytokine and edema endpoint monitoring
Myocardial perfusion imaging studies
Selective coronary vasodilation induction
A2A-specific vascular response
Inflammatory arthritis model research
Immune cell trafficking modulation
CCR7 expression and tissue damage endpoints
Neurodegenerative disease model studies
Motor and neurochemical endpoint response
Dopaminergic pathway-response interpretation

Technical Documentation Hub

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